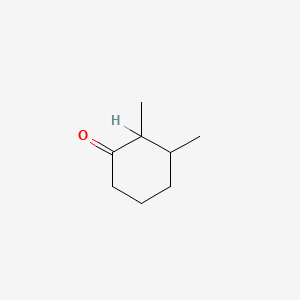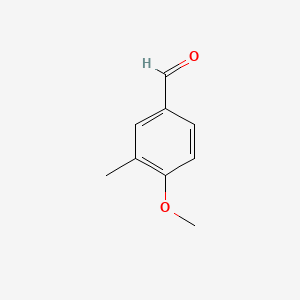![molecular formula C8H12O2 B1345672 1,4-Dioxaspiro[4.5]dec-7-ene CAS No. 7092-24-2](/img/structure/B1345672.png)
1,4-Dioxaspiro[4.5]dec-7-ene
概要
説明
1,4-Dioxaspiro[4.5]dec-7-ene is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol . It is a spiro compound, meaning it has two rings that share a single common atom. This compound is characterized by its unique spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring.
準備方法
1,4-Dioxaspiro[4.5]dec-7-ene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal . The reaction conditions typically include:
Reactants: Cyclohexanone and ethylene glycol
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Moderate heating (around 60-80°C)
Solvent: Often performed in an inert solvent like toluene
Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,4-Dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where nucleophiles replace certain atoms or groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,4-Dioxaspiro[4.5]dec-7-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-7-ene involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include binding to enzymes or receptors, altering their conformation and activity.
類似化合物との比較
1,4-Dioxaspiro[4.5]dec-7-ene can be compared with other spirocyclic compounds such as:
Spiro[4.5]decane: Similar spirocyclic structure but lacks the dioxane ring.
Spiro[5.5]undecane: Larger spirocyclic compound with an additional carbon atom in the ring.
Spiropentadiene: Contains a highly strained spirocyclic structure with two cyclopropane rings.
The uniqueness of this compound lies in its dioxane ring, which imparts distinct chemical and physical properties compared to other spirocyclic compounds.
特性
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKUUYIVLCZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221150 | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7092-24-2 | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007092242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-dioxaspiro[4.5]dec-7-ene derivatives interesting for studying rhodium-catalyzed hydroformylation?
A1: this compound derivatives, specifically the ketal-masked β-isophorone (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene), present a unique case study for rhodium-catalyzed hydroformylation due to the competition between secondary and tertiary rhodium alkyl intermediates formed during the reaction. [] This competition arises from the presence of both a tertiary and a secondary carbon-carbon double bond within the molecule. Additionally, the tertiary rhodium alkyl intermediate exhibits unexpected isomerization to an exocyclic olefin, which subsequently undergoes hydroformylation. [] This unusual behavior makes these compounds valuable for understanding the intricacies of catalytic reaction pathways and selectivity.
Q2: How does computational chemistry contribute to understanding the reactivity of this compound derivatives in these reactions?
A2: Density Functional Theory (DFT) calculations play a crucial role in elucidating the reaction mechanism and explaining the observed product distribution. [] By modeling the transition states and intermediates along the reaction pathway, researchers can estimate the energy barriers associated with different reaction steps. For instance, DFT calculations revealed that the transition state for the exocyclic olefin complex formation is significantly more stable than those for the endocyclic olefin complexes. [] This stability difference explains the preference for the exocyclic arrangement in the tertiary intermediate, ultimately leading to the formation of the acetaldehyde derivative. These computational insights provide valuable guidance for optimizing reaction conditions and designing more efficient catalytic systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














